N~4~,N~5~-BIS[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide: is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium acetate, and the mixture is refluxed in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrazole amines.
Scientific Research Applications
N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)methane: Similar structure with two pyrazole rings connected by a methylene bridge.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
Uniqueness
N,N’-bis[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its multiple pyrazole rings and the specific arrangement of functional groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N,4-N-bis[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2/c1-11-6-13(24(3)22-11)8-19-17(27)15-10-21-26(5)16(15)18(28)20-9-14-7-12(2)23-25(14)4/h6-7,10H,8-9H2,1-5H3,(H,19,27)(H,20,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGHEAKKORXDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)C2=C(N(N=C2)C)C(=O)NCC3=CC(=NN3C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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